![molecular formula C23H19N3O2 B2943883 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol CAS No. 900284-70-0](/img/structure/B2943883.png)
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol
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Description
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol, also known as BPP-5a, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. It is a synthetic compound that was first synthesized in 2012 by a research team led by Professor Kuo-Hsiung Lee at the University of Texas at Austin. BPP-5a has been found to exhibit significant anticancer activity in various cancer cell lines, making it a promising candidate for further investigation.
Scientific Research Applications
Synthetic Methodologies and Novel Compounds
The development of novel N-heteroaryl-arylmethyl phenols, including compounds related to 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol, through a simple three-component, one-pot method, showcases the compound's role in the synthesis of natural products. This method, which operates without any acid catalysts and under solvent-free conditions, highlights the efficient and straightforward production of these compounds, potentially opening avenues for their use in various chemical and pharmaceutical applications (Shushizadeh & Azizyan, 2014).
Biological Activities and Pharmaceutical Applications
Several studies have identified the biological activities of compounds structurally related to 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol. For instance, Pyrido[1,2-a]pyrimidin-4-one derivatives, bearing phenol or catechol moieties, have been tested as aldose reductase inhibitors and exhibited significant activity levels. These findings suggest the potential therapeutic applications of these compounds in treating conditions related to enzyme dysregulation, such as diabetic complications (La Motta et al., 2007).
Catalytic Activity and Chemical Reactions
The role of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol derivatives in catalyzing chemical reactions has been explored in various studies. For example, the synthesis of Pyrido[2,3-d]pyrimidines through condensation reactions highlights the compound's utility in producing pharmacologically relevant structures, indicating its potential as a versatile reagent in organic synthesis and drug discovery processes (Harutyunyan et al., 2015).
properties
IUPAC Name |
2-(2-amino-5-phenylpyrimidin-4-yl)-5-phenylmethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c24-23-25-14-20(17-9-5-2-6-10-17)22(26-23)19-12-11-18(13-21(19)27)28-15-16-7-3-1-4-8-16/h1-14,27H,15H2,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOLFNOAAAKJMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327924 |
Source
|
Record name | 2-(2-amino-5-phenylpyrimidin-4-yl)-5-phenylmethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26662210 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol | |
CAS RN |
900284-70-0 |
Source
|
Record name | 2-(2-amino-5-phenylpyrimidin-4-yl)-5-phenylmethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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